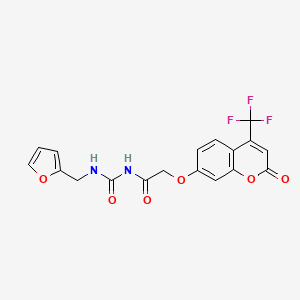

N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)acetamide

Description

N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)acetamide is a synthetic coumarin-derived acetamide compound featuring a trifluoromethyl group at the 4-position of the coumarin core and a furan-2-ylmethyl carbamoyl moiety attached via an oxyacetamide linker at the 7-position. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and fluorescent properties .

Properties

IUPAC Name |

N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O6/c19-18(20,21)13-7-16(25)29-14-6-10(3-4-12(13)14)28-9-15(24)23-17(26)22-8-11-2-1-5-27-11/h1-7H,8-9H2,(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDYLBFWJGUZIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)acetamide typically involves multiple steps:

Formation of the furan-2-ylmethyl carbamoyl intermediate: This can be achieved by reacting furan-2-ylmethylamine with an appropriate isocyanate under mild conditions.

Synthesis of the chromen-2-one derivative: The chromen-2-one moiety can be synthesized through a Pechmann condensation reaction involving a phenol derivative and an activated carboxylic acid derivative.

Coupling reaction: The final step involves coupling the furan-2-ylmethyl carbamoyl intermediate with the chromen-2-one derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

Reduction: The carbonyl groups in the chromen-2-one moiety can be reduced to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Alcohol derivatives of the chromen-2-one moiety.

Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biological Probes: Used in the development of probes for studying biological processes.

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Material Science: Used in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Substituent Effects : The 4-CF₃ group in the target compound and analogues (4cf, 4lf, TOCO151H) increases electron-withdrawing effects, altering NMR chemical shifts (e.g., δ 160–165 ppm for carbonyl carbons in ¹³C NMR) compared to 4-CH₃ derivatives .

Physicochemical and Spectral Properties

Table 3: NMR and Spectral Data

Biological Activity

N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound's molecular formula is , which indicates the presence of a furan moiety, a chromenone derivative, and a carbamoyl group. The trifluoromethyl group is particularly noteworthy for enhancing biological activity through electronic effects.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Inhibition of Cholinesterases : Compounds related to the chromenone structure have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. For instance, derivatives have demonstrated dual inhibitory effects against AChE with IC50 values ranging from 5.4 μM to 10.4 μM .

- Antioxidant Activity : The presence of the furan ring contributes to antioxidant properties, potentially reducing oxidative stress in biological systems. This activity has been linked to scavenging free radicals and protecting cellular components from damage.

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism likely involves apoptosis induction and cell cycle arrest .

Research Findings

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| AChE Inhibition | - | 5.4 - 10.4 | |

| BChE Inhibition | - | 7.7 - 9.9 | |

| Cytotoxicity | MCF-7 | - | |

| Antioxidant Activity | - | - |

Case Studies

- In Vitro Studies : A study conducted on derivatives of the compound showed significant inhibition of cholinesterases, suggesting potential use in treating neurodegenerative diseases such as Alzheimer's .

- Cancer Research : Another investigation explored the cytotoxic effects against various cancer cell lines, revealing that certain structural modifications enhanced activity, indicating a structure-activity relationship (SAR). For example, the introduction of electron-withdrawing groups significantly increased potency against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.